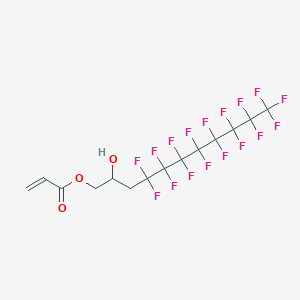

3-(Perfluorooctyl)-2-hydroxypropyl acrylate

Übersicht

Beschreibung

3-(Perfluorooctyl)-2-hydroxypropyl acrylate is a fluorinated acrylate monomer known for its unique properties, including low surface energy, chemical resistance, and thermal stability. These characteristics make it valuable in various industrial applications, particularly in the production of coatings, adhesives, and sealants.

Wirkmechanismus

Target of Action

It is known that fluorinated acrylates like this compound are often used in the formulation of waterborne coatings , suggesting that its targets could be surfaces requiring such coatings.

Mode of Action

The mode of action of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate involves its incorporation into polymer particles, which then form a film with enhanced hydrophobicity . This is due to the presence of the perfluorooctyl group in the compound, which is known for its hydrophobic properties .

Biochemical Pathways

It’s worth noting that fluorinated acrylates are known to undergo free-radical polymerizations , which could potentially affect various biochemical pathways.

Result of Action

The primary result of the action of this compound is the formation of a hydrophobic coating . This coating can provide enhanced protection against corrosion, making it particularly useful in demanding anticorrosion applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which the coating is applied (e.g., temperature, humidity) could potentially affect the compound’s action . Additionally, the nature of the surface to which the compound is applied could also influence its efficacy and stability .

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate typically involves the reaction of perfluorooctyl iodide with glycidol, followed by esterification with acrylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent product quality and higher yields. The process involves the use of specialized reactors that allow for precise control of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Perfluorooctyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free-radical polymerization to form polymers with unique properties.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under conditions of elevated temperature.

Substitution: Reagents like acyl chlorides or isocyanates can be used to modify the hydroxyl group under mild conditions.

Major Products

Polymers: The polymerization of this compound results in polymers with excellent hydrophobic and oleophobic properties.

Derivatives: Substitution reactions can yield a variety of functionalized acrylates with tailored properties for specific applications.

Wissenschaftliche Forschungsanwendungen

3-(Perfluorooctyl)-2-hydroxypropyl acrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of advanced materials with unique surface properties.

Biology: Employed in the development of biomaterials with enhanced biocompatibility and resistance to biofouling.

Medicine: Investigated for use in drug delivery systems due to its ability to form stable, biocompatible coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Perfluorooctyl acrylate: Similar in structure but lacks the hydroxyl group, resulting in different reactivity and properties.

2-Hydroxypropyl acrylate: Lacks the perfluorooctyl group, leading to lower chemical resistance and surface energy.

Uniqueness

3-(Perfluorooctyl)-2-hydroxypropyl acrylate stands out due to the combination of the perfluorooctyl group and the hydroxyl group, which provides a unique balance of hydrophobicity, chemical resistance, and functionalizability. This makes it particularly valuable in applications requiring high-performance materials .

Eigenschaften

IUPAC Name |

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F17O3/c1-2-6(33)34-4-5(32)3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h2,5,32H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEIFBGPFDVHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH(OH)CH2OC(O)CH=CH2, C14H9F17O3 | |

| Record name | 2-Propenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379975 | |

| Record name | 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76962-34-0 | |

| Record name | 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)